

## In-Depth Technical Guide to the Spectroscopic Data of Kansuinine E

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the jatrophane diterpenoid, **Kansuinine E**. The information presented herein has been compiled for researchers, scientists, and drug development professionals, with a focus on clarity, detail, and practical application. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

## **Spectroscopic Data Summary**

The following tables summarize the key spectroscopic data obtained for **Kansuinine E**, a novel jatrophane diterpenoid isolated from Euphorbia kansui.

Table 1: Mass Spectrometry and Infrared Spectroscopy

 Data for Kansuinine E

 Parameter
 Value

 Molecular Formula
 C34H40O11

 HR-ESI-MS [M+Na]+ (m/z)
 647.2462 (Calculated: 647.2466)

 IR (KBr) vmax (cm-1)
 3446, 2924, 1734, 1635, 1246, 1019



# Table 2: ¹H NMR Spectroscopic Data for Kansuinine E (600 MHz, CDCl₃)



1 2.65, m 2 2.50, m 3 5.75, d (10.2) 4 3.29, d (10.2) 5 5.63, s 7 5.49, d (9.0) 8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2 7.60, d (8.4) 3 6.90, d (8.4) 5 6.90, d (8.4) 6 7.60, d (8.4)	Position	δΗ (ppm), multiplicity (J in Hz)	
3 5.75, d (10.2) 4 3.29, d (10.2) 5 5.63, s 7 5.49, d (9.0) 8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 5' 6.90, d (8.4)	1	2.65, m	
4 3.29, d (10.2) 5 5.63, s 7 5.49, d (9.0) 8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 5' 6.90, d (8.4)	2	2.50, m	
5 5.63, s 7 5.49, d (9.0) 8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2 7.60, d (8.4) 5 6.90, d (8.4)	3	5.75, d (10.2)	
7 5.49, d (9.0) 8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 5' 6.90, d (8.4)	4	3.29, d (10.2)	
8 2.45, m 9 5.86, d (11.4) 11 2.40, m 12 2.05, m 13 1.90, m 14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 5' 6.90, d (8.4)	5	5.63, s	
9 5.86, d (11.4)  11 2.40, m  12 2.05, m  13 1.90, m  14 2.15, m  15 4.98, d (9.6)  16α 1.65, m  16β 1.50, m  17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	7	5.49, d (9.0)	
11 2.40, m  12 2.05, m  13 1.90, m  14 2.15, m  15 4.98, d (9.6)  16α 1.65, m  16β 1.50, m  17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	8	2.45, m	
12 2.05, m  13 1.90, m  14 2.15, m  15 4.98, d (9.6)  16α 1.65, m  16β 1.50, m  17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	9	5.86, d (11.4)	
13 1.90, m  14 2.15, m  15 4.98, d (9.6)  16α 1.65, m  16β 1.50, m  17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	11	2.40, m	
14 2.15, m 15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 3' 6.90, d (8.4) 5' 6.90, d (8.4)	12	2.05, m	
15 4.98, d (9.6) 16α 1.65, m 16β 1.50, m 17 4.88, s 18 1.05, d (6.6) 19 1.12, d (7.2) 20 1.85, s 2' 7.60, d (8.4) 3' 6.90, d (8.4) 5' 6.90, d (8.4)	13	1.90, m	
16α 1.65, m  16β 1.50, m  17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	14	2.15, m	
1.50, m  1.7	15	4.98, d (9.6)	
17 4.88, s  18 1.05, d (6.6)  19 1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	16α	1.65, m	
18	16β	1.50, m	
1.12, d (7.2)  20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	17	4.88, s	
20 1.85, s  2' 7.60, d (8.4)  3' 6.90, d (8.4)  5' 6.90, d (8.4)	18	1.05, d (6.6)	
2' 7.60, d (8.4) 3' 6.90, d (8.4) 5' 6.90, d (8.4)	19	1.12, d (7.2)	
3' 6.90, d (8.4) 5' 6.90, d (8.4)	20	1.85, s	
5' 6.90, d (8.4)	2'	7.60, d (8.4)	
	3'	6.90, d (8.4)	
6' 7.60, d (8.4)	5'	6.90, d (8.4)	
	6'	7.60, d (8.4)	



3-OAc	2.08, s
5-OAc	2.10, s
7-OAc	2.03, s
15-OAc	2.01, s
4'-OMe	3.85, s

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Kansuinine E

(150 MHz, CDCl<sub>3</sub>)

Position	δC (ppm)	Position	δC (ppm)
1	45.2	15	78.9
2	34.5	16	30.1
3	75.1	17	112.3
4	52.8	18	16.5
5	83.2	19	15.8
6	138.7	20	18.2
7	74.3	1'	125.9
8	40.1	2', 6'	131.5
9	76.5	3', 5'	114.2
10	134.2	4'	163.5
11	38.9	9-p-anisoyl C=O	165.7
12	25.6	3-OAc (C=O)	170.5
13	35.4	5-OAc (C=O)	170.2
14	32.7	7-OAc (C=O)	170.8
15-OAc (C=O)	170.1		



### **Experimental Protocols**

The following sections detail the methodologies used for the isolation and spectroscopic analysis of **Kansuinine E**.

#### **General Experimental Procedures**

Optical rotations were measured using a JASCO P-1020 digital polarimeter. UV spectra were obtained on a Shimadzu UV-2401A spectrophotometer. IR spectra were recorded on a Bruker TEN-SOR 27 spectrometer with KBr pellets. 1D and 2D NMR spectra were acquired on Bruker AV-600 spectrometers with TMS as an internal standard. HR-ESI-MS data were collected on an Agilent 6210 TOF mass spectrometer. Column chromatography was performed using silica gel (200–300 mesh, Qingdao Marine Chemical Inc., Qingdao, China), Sephadex LH-20 (GE Healthcare), and ODS (50 µm, YMC).

#### Extraction and Isolation of Kansuinine E

The dried and powdered roots of Euphorbia kansui (10 kg) were extracted three times with 95% ethanol at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (1.2 kg). This extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

The ethyl acetate fraction (300 g) was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v), to yield eight fractions (Fr. A–H). Fraction F (25 g) was further separated by Sephadex LH-20 column chromatography with CHCl<sub>3</sub>/MeOH (1:1, v/v) to give four subfractions (Fr. F1–F4).

Subfraction F3 (5 g) was chromatographed on an ODS column with a stepwise gradient of MeOH/H<sub>2</sub>O (from 50:50 to 100:0, v/v) to afford six subfractions (Fr. F3a–F3f). Finally, **Kansuinine E** (15 mg) was purified from subfraction F3d (500 mg) by semi-preparative HPLC using a mobile phase of MeCN/H<sub>2</sub>O (65:35, v/v).

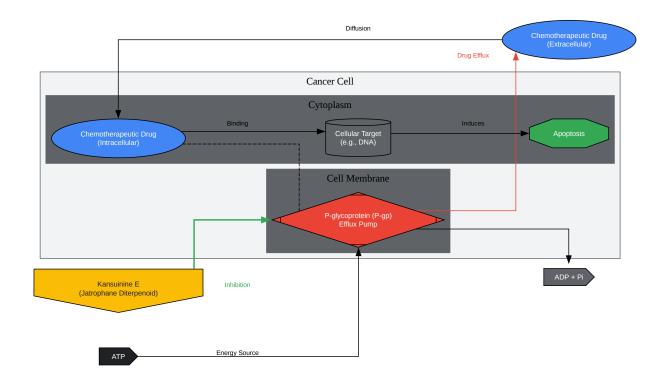
### **Biological Activity and Signaling Pathway**

**Kansuinine E**, along with other isolated jatrophane diterpenoids, was evaluated for its multidrug resistance (MDR) reversal activity. The overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a major mechanism of MDR in cancer cells, as it



actively pumps chemotherapeutic drugs out of the cell. Jatrophane diterpenoids have been shown to modulate the function of P-gp, thereby resensitizing cancer cells to chemotherapy.

The diagram below illustrates the general mechanism of P-glycoprotein-mediated multidrug resistance and the inhibitory action of jatrophane diterpenoids like **Kansuinine E**.

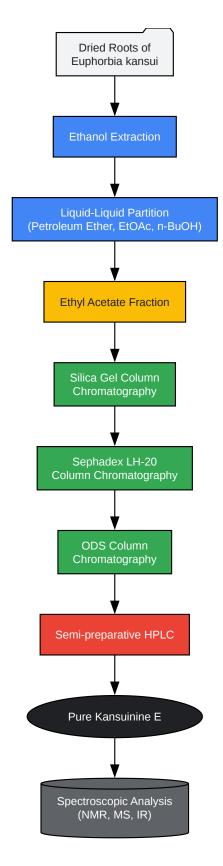


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P-gp Mediated Multidrug Resistance and its Inhibition.



The following diagram illustrates the experimental workflow for the isolation and characterization of **Kansuinine E**.





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#### Isolation and Characterization Workflow for Kansuinine E.

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